5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide
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Overview
Description
5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C15H28N2O2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a carboxamide group and two pentyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the carboxamide group and the pentyl chains. One common method involves the acylation of pyrrolidine with a suitable acyl chloride, followed by the introduction of the pentyl groups through alkylation reactions. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-N,N-dipentyl-2-pyrrolidinecarboxamide
- N,N-Dipentylpyrrolidine-2-carboxamide
- 5-Oxo-2-pyrrolidinecarboxamide
Uniqueness
5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both the carboxamide group and the pentyl chains. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
51959-88-7 |
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Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
5-oxo-N,N-dipentylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H28N2O2/c1-3-5-7-11-17(12-8-6-4-2)15(19)13-9-10-14(18)16-13/h13H,3-12H2,1-2H3,(H,16,18) |
InChI Key |
PVKBSNQSHLPBAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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